REACTION_CXSMILES
|
C1C2C(=CC=CC=2)CCC1.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH2:18][CH2:17][CH2:16]2.S(=O)(=O)(O)O.[N+:29]([O-:32])([OH:31])=[O:30]>CC(C)=O>[CH3:11][O:12][C:13]1[C:14]([N+:29]([O-:31])=[O:30])=[C:15]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH2:18][CH2:17][CH2:16]2.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][C:22]=1[N+:29]([O-:32])=[O:30])[C:19](=[O:23])[CH2:18][CH2:17][CH2:16]2
|
Name
|
mono-amino substituted tetralone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 0° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between CH2Cl2 (3×200 mL) and water (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed by saturated NaHCO3 solution and water (200 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2CCCC(C2=CC1)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.035 mol | |
AMOUNT: MASS | 7.74 g |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.03 mol | |
AMOUNT: MASS | 6.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)CCC1.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH2:18][CH2:17][CH2:16]2.S(=O)(=O)(O)O.[N+:29]([O-:32])([OH:31])=[O:30]>CC(C)=O>[CH3:11][O:12][C:13]1[C:14]([N+:29]([O-:31])=[O:30])=[C:15]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH2:18][CH2:17][CH2:16]2.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][C:22]=1[N+:29]([O-:32])=[O:30])[C:19](=[O:23])[CH2:18][CH2:17][CH2:16]2
|
Name
|
mono-amino substituted tetralone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 0° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between CH2Cl2 (3×200 mL) and water (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed by saturated NaHCO3 solution and water (200 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2CCCC(C2=CC1)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.035 mol | |
AMOUNT: MASS | 7.74 g |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.03 mol | |
AMOUNT: MASS | 6.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |